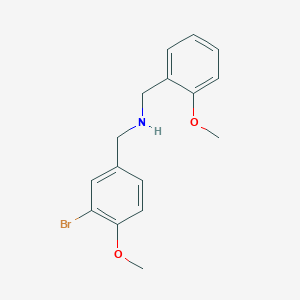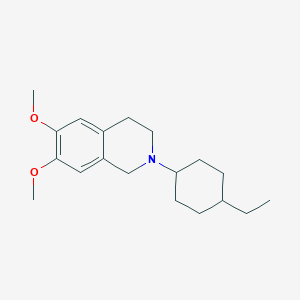
2-(4-ethylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including the specific compound of interest, typically involves several key steps starting from basic building blocks like benzaldehydes or cyclohexanone derivatives. These syntheses utilize methods such as Pictet-Spengler reactions, reductive aminations, or condensation reactions under acidic or basic conditions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been detailed, highlighting the variety of substituents that can be introduced into the tetrahydroisoquinoline framework to achieve different derivatives (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the isoquinoline core with a fully saturated tetrahydro component, which significantly affects the compound's electronic and steric configuration. X-ray crystallography studies provide detailed information about the arrangement of atoms, bond lengths, and angles, contributing to our understanding of their three-dimensional structures and reactivity patterns. For instance, studies have been conducted on the crystal structures of related isoquinoline derivatives, offering insights into their molecular geometry and conformation (Argay et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-4-14-5-7-17(8-6-14)20-10-9-15-11-18(21-2)19(22-3)12-16(15)13-20/h11-12,14,17H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRTDYVRHOMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5627435.png)
![(3R*,4S*)-4-cyclopropyl-1-[(4-ethoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5627446.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-(1-piperidinyl)-3-pyrrolidinol](/img/structure/B5627458.png)
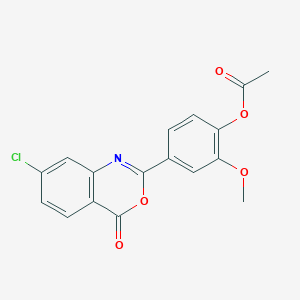
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)

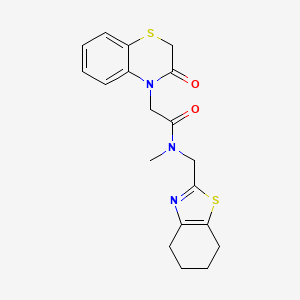

![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)
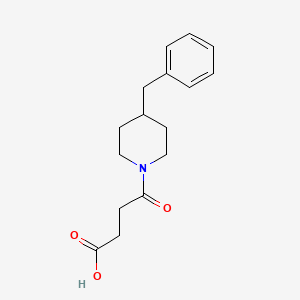

amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)
